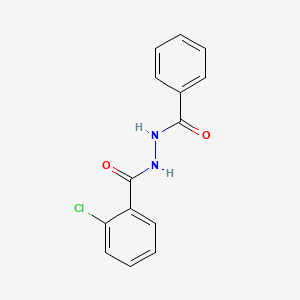

n'-Benzoyl-2-chlorobenzohydrazide

CAS No.: 732-21-8

Cat. No.: VC16068789

Molecular Formula: C14H11ClN2O2

Molecular Weight: 274.70 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 732-21-8 |

|---|---|

| Molecular Formula | C14H11ClN2O2 |

| Molecular Weight | 274.70 g/mol |

| IUPAC Name | N'-benzoyl-2-chlorobenzohydrazide |

| Standard InChI | InChI=1S/C14H11ClN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-9H,(H,16,18)(H,17,19) |

| Standard InChI Key | RGVDCVBUPZZNAX-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl |

Introduction

Chemical Identity and Structural Features

N'-Benzoyl-2-chlorobenzohydrazide belongs to the acylhydrazone class, featuring a benzoyl group () linked to a hydrazide moiety substituted with a 2-chlorophenyl ring. The chlorine atom at the ortho position of the benzene ring introduces steric and electronic effects that influence its reactivity and interactions with biological targets . The compound’s structure is validated by spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR), which confirm the presence of characteristic functional groups, including the amide () and aryl chloride bonds .

Synthesis and Characterization

Synthetic Pathways

The synthesis of N'-benzoyl-2-chlorobenzohydrazide typically involves the condensation of 2-chlorobenzohydrazide with benzoyl chloride under controlled conditions. A general protocol derived from analogous hydrazide syntheses includes:

-

Refluxing 2-chlorobenzohydrazide with benzoyl chloride in ethanol.

-

Acid catalysis to facilitate nucleophilic acyl substitution.

-

Purification via recrystallization from dimethyl sulfoxide (DMSO) or acetone .

This method yields high-purity product, as confirmed by melting point analysis and chromatographic techniques. Alternative routes may employ Schlenk line techniques to prevent hydrolysis of sensitive intermediates .

Spectroscopic Characterization

-

IR Spectroscopy: Key absorption bands at 3270 cm⁻¹ (N-H stretch), 1675 cm⁻¹ (C=O stretch), and 750 cm⁻¹ (C-Cl bend) confirm the functional groups .

-

NMR Spectroscopy: -NMR signals at δ 12.11 ppm (N-H), 7.91–6.84 ppm (aromatic protons), and δ 8.65 ppm (imine proton) validate the structure .

-

X-ray Diffraction (XRD): Monoclinic crystal structures are observed in related hydrazide complexes, suggesting similar packing arrangements for the parent compound .

Physicochemical Properties

N'-Benzoyl-2-chlorobenzohydrazide exhibits stability under ambient conditions, with a flash point of 270.5°C, making it suitable for high-temperature applications. Its low solubility in polar solvents (e.g., water) contrasts with high solubility in DMSO and acetone, which is critical for pharmacological formulations .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 274.702 g/mol |

| Density | 1.308 g/cm³ |

| Boiling Point | 523.7°C |

| Flash Point | 270.5°C |

Applications in Coordination Chemistry

N'-Benzoyl-2-chlorobenzohydrazide acts as a tridentate ligand (O, O, N-donor) in metal complexes. Key applications include:

-

Catalysis: Pd(II) complexes catalyze Suzuki-Miyaura coupling reactions with >90% yields.

-

Material Science: Fe(II) complexes exhibit spin-crossover behavior, useful in molecular switches .

Table 2: Geometric Configurations of Metal Complexes

| Metal Ion | Geometry | Application |

|---|---|---|

| Cu(II) | Square planar | Anticancer agents |

| Fe(II) | Octahedral | Magnetic materials |

| Zn(II) | Tetrahedral | Luminescent sensors |

Structural Analogs and Structure-Activity Relationships

Modifying the hydrazide scaffold alters bioactivity:

-

Chlorine Position: 4-Chloro analogs show reduced antimicrobial potency compared to 2-chloro derivatives due to steric hindrance .

-

Substituent Effects: Introducing methoxy groups enhances antioxidant activity by stabilizing radical intermediates .

Table 3: Bioactivity of Structural Analogs

| Compound | Bioactivity (IC₅₀ or MIC) |

|---|---|

| N'-(4-Hydroxybenzylidene) derivative | IC₅₀: 18 µM (DPPH) |

| N'-(3-Methoxy-4-hydroxy) derivative | MIC: 16 µg/mL (E. coli) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume